molecular formula C17H16N2O2S B5697465 N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-furamide

N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-furamide

Cat. No.: B5697465
M. Wt: 312.4 g/mol
InChI Key: MTUPDDVOQPCEJO-UHFFFAOYSA-N
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Description

N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-furamide is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-furamide typically involves multi-step organic reactions. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides . The reaction conditions often require the use of solvents like ethanol or methanol and may involve heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled environments can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-furamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidines.

Scientific Research Applications

N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-furamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-furamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes or bind to receptors, leading to changes in cellular processes and therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-furamide is unique due to its combination of a thiazole ring and a furan ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c1-10-6-7-11(2)13(9-10)15-12(3)22-17(18-15)19-16(20)14-5-4-8-21-14/h4-9H,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTUPDDVOQPCEJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=C(SC(=N2)NC(=O)C3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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